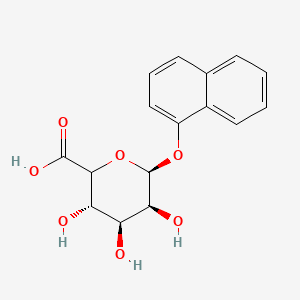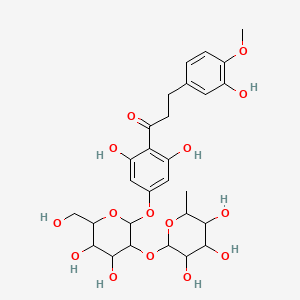
Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside is a complex organic compound with the molecular formula C11H16O7. It is a derivative of mannose, a monosaccharide sugar, and is characterized by its unique structural features, including a carbonate derivative and multiple ether groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside typically involves the protection of the hydroxyl groups on mannose followed by selective functionalization. One common approach is to start with D-mannose and protect the hydroxyl groups using protecting groups such as isopropylidene. The protected mannose is then subjected to oxidation to introduce the carbonyl group at the 2,3-positions. Finally, the compound is methylated to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the synthesis process can enhance the efficiency and scalability of the production.
化学反应分析
Types of Reactions: Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside is used to study carbohydrate metabolism and glycosylation processes. It can serve as a substrate for enzymes involved in these processes.
Medicine: . Its derivatives may be explored for their therapeutic properties, such as antiviral or antibacterial activities.
Industry: In industry, this compound can be used in the production of various chemicals and materials. Its derivatives may find applications in the manufacturing of pharmaceuticals, food additives, and other chemical products.
作用机制
The mechanism by which Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside exerts its effects depends on its specific application. For example, in drug development, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific derivative and its intended use.
相似化合物的比较
Methyl alpha-D-mannopyranoside: A simpler derivative of mannose without the carbonyl and isopropylidene groups.
Methyl beta-D-mannopyranoside: Another mannose derivative with a different stereochemistry.
Methyl 2,3-O-carbonyl-alpha-D-glucopyranoside: A similar compound with a glucopyranoside structure instead of mannopyranoside.
Uniqueness: Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside is unique due to its specific structural features, including the presence of the carbonate derivative and multiple ether groups
属性
IUPAC Name |
(1R,2S,6R,7S)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-11(2)14-4-5-6(18-11)7-8(9(13-3)15-5)17-10(12)16-7/h5-9H,4H2,1-3H3/t5?,6-,7+,8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNBQFHZQVYTGA-TUYZEBSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(C(O2)OC)OC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2[C@@H](O1)[C@H]3[C@H]([C@H](O2)OC)OC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
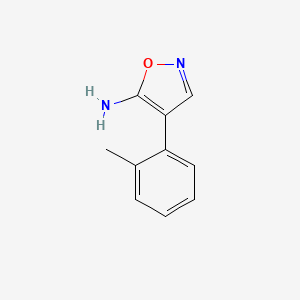
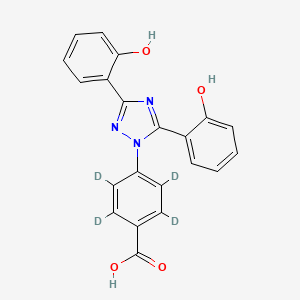
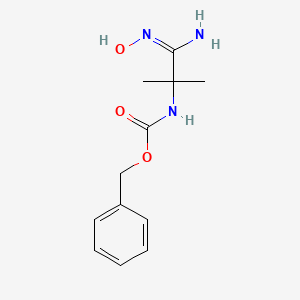
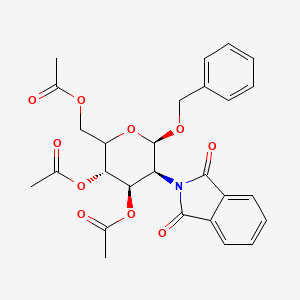
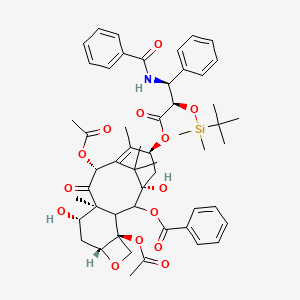
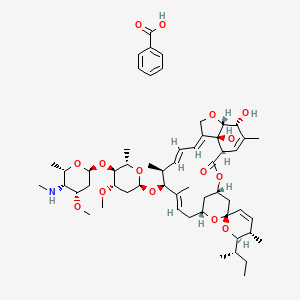
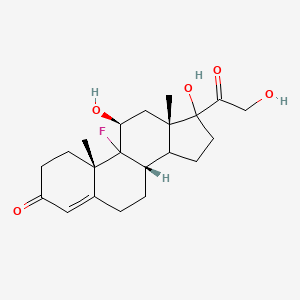
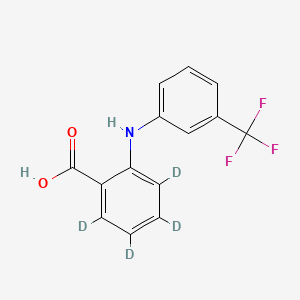
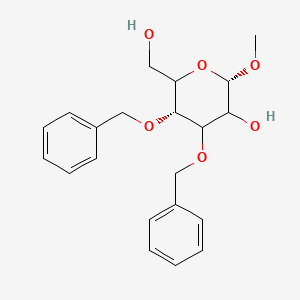
![[(3S,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B7826258.png)
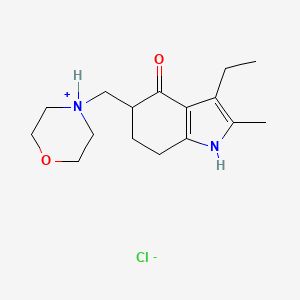
![sodium;(3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7826265.png)
